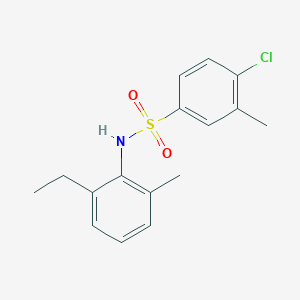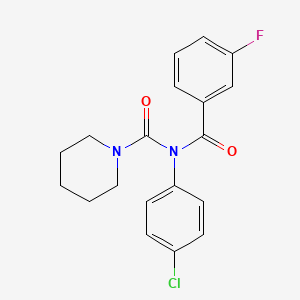
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the FDA in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme responsible for inflammation while sparing the COX-1 enzyme responsible for protecting the stomach lining.
作用機序
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation and pain without affecting the COX-1 enzyme responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of prostaglandins involved in the regulation of body temperature. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has been shown to have a lower risk of gastrointestinal side effects compared to non-selective NSAIDs due to its selective COX-2 inhibition.
実験室実験の利点と制限
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has a number of advantages for use in lab experiments. It is readily available and can be easily synthesized. Its selective COX-2 inhibition makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, its use is limited by its potential side effects and toxicity. Careful consideration should be given to its use in lab experiments.
将来の方向性
There are a number of future directions for research on celecoxib. It has been investigated for its potential use in the prevention and treatment of cancer. Further studies are needed to determine its efficacy and safety in cancer treatment. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has also been investigated for its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine its efficacy in treating Alzheimer's disease. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has also been shown to have potential in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Further studies are needed to determine its efficacy in these conditions.
合成法
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide can be synthesized through a multi-step process starting from 2-bromo-4-chlorobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-ethyl-6-methylphenylamine and sodium hydride to form the sulfonamide intermediate. The final step involves the introduction of a methyl group to the benzene ring using methyl iodide and potassium carbonate.
科学的研究の応用
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. 4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide has also been investigated for its potential use in the prevention and treatment of cancer. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-4-13-7-5-6-11(2)16(13)18-21(19,20)14-8-9-15(17)12(3)10-14/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQXYUAVFQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-ethyl-6-methylphenyl)-3-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)
![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)
![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)
![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)




![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)



![3-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2446614.png)